molecular formula C3H9N3 B1216733 N-Ethylguanidine CAS No. 503-69-5

N-Ethylguanidine

Cat. No.: B1216733
CAS No.: 503-69-5
M. Wt: 87.12 g/mol
InChI Key: KEWLVUBYGUZFKX-UHFFFAOYSA-N
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Description

N-Ethylguanidine is an organic compound with the molecular formula C3H9N3. It is a derivative of guanidine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its high basicity and ability to form stable salts with acids .

Biochemical Analysis

Biochemical Properties

N-Ethylguanidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and exhibit high basicity, which allows it to participate in various biochemical pathways . This compound interacts with acetylcholine-activated ionic channels in chick myoballs, affecting their function . Additionally, it is involved in the inhibition of certain enzymes, which can alter metabolic pathways and cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the acetylcholine-activated ionic channels in chick myoballs, which can impact muscle contraction and other cellular activities . Its interaction with these channels suggests that it may play a role in modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding can lead to the inhibition of certain enzymes, which in turn affects metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity and function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can inhibit certain enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites. The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylguanidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by hydrolysis. Another method includes the reaction of ethylamine with S-methylisothiourea .

Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ethylamine with guanidine nitrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Ethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethylguanidine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives. Its high basicity and ability to form stable salts make it particularly useful in various chemical and industrial applications .

Properties

IUPAC Name

2-ethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLVUBYGUZFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1])
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10198306
Record name N-Ethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-69-5
Record name N-Ethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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